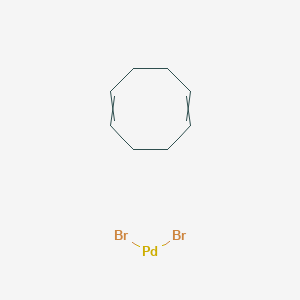
Cycloocta-1,5-diene;dibromopalladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;dibromopalladium can be synthesized through the reaction of palladium(II) bromide with 1,5-cyclooctadiene. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at ambient temperatures, and the product is obtained as an orange powder or chunks .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified and packaged for various applications .
化学反応の分析
Types of Reactions
Cycloocta-1,5-diene;dibromopalladium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the bromide ligands are replaced by other ligands.
Oxidative Addition: The compound can undergo oxidative addition reactions, which are crucial in many catalytic cycles.
Reductive Elimination: It can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the products are often new palladium complexes with different ligands .
科学的研究の応用
Cycloocta-1,5-diene;dibromopalladium has a wide range of scientific research applications, including:
作用機序
The mechanism of action of cycloocta-1,5-diene;dibromopalladium involves its role as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds through oxidative addition and reductive elimination processes. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
類似化合物との比較
Cycloocta-1,5-diene;dibromopalladium can be compared with other similar compounds, such as:
Dichloro(1,5-cyclooctadiene)palladium(II): Similar in structure but with chloride ligands instead of bromide.
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium complex used in catalysis but with different ligands.
Palladium(II) acetate: A commonly used palladium catalyst with acetate ligands.
This compound is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes .
生物活性
Cycloocta-1,5-diene; dibromopalladium, with the chemical formula C8H12Br2Pd, is an organometallic compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Weight : 374.41 g/mol
- Appearance : Orange powder
- CAS Number : 12145-47-0
- Purity : 99%
- Theoretical Metal Content : 28.42% .
Dibromopalladium complexes are known to interact with biological molecules through mechanisms such as:
- Coordination with Biomolecules : The palladium center can coordinate with nucleophilic sites on proteins and nucleic acids, potentially altering their function.
- Catalytic Activity : These compounds can catalyze reactions that lead to the formation of reactive intermediates, which may have biological implications.
Anticancer Properties
Recent studies have highlighted the potential of dibromopalladium complexes in anticancer therapy. For instance:
- A study demonstrated that dibromopalladium complexes exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis induction |
Antimicrobial Activity
Dibromopalladium has also been evaluated for its antimicrobial properties:
- Research indicates that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Study on Anticancer Effects
In a clinical study involving human cancer cell lines, dibromopalladium was shown to significantly reduce cell viability in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers, revealing substantial increases in sub-G1 populations indicative of apoptotic cells .
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of dibromopalladium against pathogenic bacteria. The study employed disk diffusion methods and determined that the compound inhibited bacterial growth effectively at concentrations lower than those used for conventional antibiotics .
特性
IUPAC Name |
cycloocta-1,5-diene;dibromopalladium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2BrH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGPWKGFNEZFD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.Br[Pd]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














